molecular formula C18H25FN2 B4931380 1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine

1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine

Cat. No. B4931380
M. Wt: 288.4 g/mol
InChI Key: QHYFKHXCSPBMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. 2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine.

Mechanism of Action

The exact mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor. This leads to an increase in the levels of serotonin in the brain, which is associated with the regulation of mood, anxiety, and other neurological functions.
Biochemical and Physiological Effects:
1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which is associated with the regulation of mood, anxiety, and other neurological functions. It has also been shown to have anxiolytic and antidepressant effects in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine in lab experiments is its selectivity and specificity towards the serotonin 5-HT1A receptor. This allows for more accurate and reliable results in studies investigating the role of this receptor in various neurological functions. However, one of the main limitations of using this compound is its potential toxicity and side effects, which may affect the validity of the results obtained.

Future Directions

There are several future directions that can be explored in the study of 1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine. One potential direction is the development of novel drugs based on this compound with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the role of this compound in the regulation of other neurotransmitters and receptors in the brain. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine involves the reaction of 3-fluorobenzylamine with bicyclo[2.2.1]hept-2-ene-7,8-dicarboxylic anhydride in the presence of a suitable solvent and a catalyst. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In drug discovery, it has been used as a lead compound for the development of novel drugs with improved pharmacological properties. In neuroscience research, it has been used as a tool to study the role of neurotransmitters and receptors in the brain.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2/c19-17-3-1-2-15(11-17)13-20-6-8-21(9-7-20)18-12-14-4-5-16(18)10-14/h1-3,11,14,16,18H,4-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYFKHXCSPBMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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